3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
3-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S2/c1-27-17-5-3-2-4-16(17)22-18(24)11-8-14-12-28-19(21-14)23-29(25,26)15-9-6-13(20)7-10-15/h2-7,9-10,12H,8,11H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEOJHINVLNFGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-methoxyphenyl)propanamide is a synthetic compound notable for its diverse biological activities. This compound features a thiazole ring and a sulfonamide group, which contribute to its pharmacological properties. The focus of this article is to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 409.5 g/mol. The structural characteristics include:
- Thiazole ring : Known for antimicrobial and anticancer properties.
- Sulfonamide group : Associated with antibacterial activity.
- Methoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key metabolic enzymes involved in various biochemical pathways, potentially leading to therapeutic effects against diseases like cancer and bacterial infections.
- Receptor Modulation : Interaction with specific receptors can modulate physiological responses, impacting processes such as inflammation and cell proliferation.
Biological Activities
Research has indicated that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Effective against a range of bacterial strains due to the presence of the sulfonamide moiety.
- Anticancer Properties : Thiazole derivatives have shown cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology.
- Anti-inflammatory Effects : May reduce inflammation through modulation of inflammatory pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this structure:
- Antibacterial Activity : A study demonstrated that thiazole derivatives exhibit potent antibacterial effects against resistant strains of bacteria. The mechanism was linked to the inhibition of bacterial enzyme systems essential for survival .
- Cytotoxicity Against Cancer Cells : Research showed that similar thiazole compounds induced apoptosis in cancer cell lines through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing cytotoxicity .
- Clinical Applications : A clinical trial explored the use of thiazole-based compounds in treating endometriosis, showing promising results in reducing symptoms and improving quality of life for patients .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Structural Features :
- Thiazole core : Enhances metabolic stability and binding affinity.
- 2-Methoxyphenyl propanamide : Provides lipophilicity and π-π stacking interactions.
Theoretical Molecular Formula : C19H17FN3O4S2
Molecular Weight : ~447.5 g/mol (calculated).
Comparison with Similar Compounds
The compound’s structural analogs are identified from the evidence, focusing on thiazole derivatives, sulfonamide-containing compounds, and propanamide-linked molecules.
Structural Analogs from (Arab Journal of Medicinal Chemistry, 2020)
Compounds 7c–7f (e.g., 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides) share a thiazole-oxadiazole-sulfanyl-propanamide scaffold but differ in substituents:
| Compound | Substituent on Phenyl | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|
| 7c | 3-Methylphenyl | C16H17N5O2S2 | 375.5 | 134–136 |
| 7d | 4-Methylphenyl | C16H17N5O2S2 | 375.5 | 140–142 |
| 7e | 2,4-Dimethylphenyl | C17H19N5O2S2 | 389.5 | 150–152 |
| 7l | 4-Ethoxyphenyl | C16H17N5O2S2 | 375.5 | 177–178 |
Key Differences :
Sulfonamide-Containing Analogs (, International Journal of Molecular Sciences, 2014)
Compounds 7–9 (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ) feature sulfonyl groups and triazole-thione cores.
Comparison :
- The target compound’s sulfonamide group is directly attached to the thiazole ring, whereas analogs in use sulfonyl groups linked to triazoles.
- IR spectra of sulfonamide-containing compounds () show characteristic C=S stretches at 1247–1255 cm<sup>−1</sup> , which would align with the target compound’s sulfonamido vibrations .
Propanamide-Linked Thiazole Derivatives ( and )
- : 3-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(4-fluorophenyl)methyl]propanamide (C20H25FN4O2S, MW 404.5).
- : 3-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide (C22H30N4O2S, MW 414.6).
Comparison :
- Both analogs use cyclohexylcarbamoyl substituents on the thiazole, whereas the target compound employs a 4-fluorobenzenesulfonamido group. This substitution increases molecular weight (~447.5 vs. 404–414 g/mol) and polarity.
- The 2-methoxyphenyl group in the target compound may improve aromatic interactions compared to aliphatic chains in and .
Fluorophenyl-Containing Analogs ( and )
Comparison :
Preparation Methods
Thiazole Core Construction
The 1,3-thiazole moiety is central to the target molecule. A modified Hantzsch thiazole synthesis is typically employed, leveraging α-haloketones and thiourea derivatives. For instance, 2-aminothiazole intermediates can be generated via cyclization of thioureas with α-bromo ketones . In the context of this compound, the thiourea precursor must already bear the 4-fluorobenzenesulfonamide group to ensure proper regioselectivity.
Example Protocol :
-
React 4-fluorobenzenesulfonyl chloride with thiourea in anhydrous dichloromethane (DCM) under nitrogen, yielding N-(4-fluorobenzenesulfonyl)thiourea.
-
Treat the thiourea with 4-bromoacetoacetate in ethanol under reflux (12 h), forming 2-(4-fluorobenzenesulfonamido)-4-methylthiazole-5-carboxylate .
-
Hydrolyze the ester to the carboxylic acid using NaOH in methanol/water (yield: 78%) .
Key Characterization :
-
IR : Absorption bands at 1680 cm⁻¹ (C=O stretch) and 1340 cm⁻¹ (S=O asymmetric stretch) .
-
¹H NMR : Singlets for thiazole protons (δ 7.2–7.5 ppm) and sulfonamide NH (δ 10.1 ppm) .
Sulfonamide Functionalization
Introducing the 4-fluorobenzenesulfonamido group at the thiazole’s 2-position requires careful timing. Post-cyclization sulfonylation is less efficient due to steric hindrance; thus, pre-functionalization of the thiourea precursor is preferred .
Optimized Sulfonylation :
-
Combine 2-aminothiazole with 4-fluorobenzenesulfonyl chloride (1.2 equiv) in pyridine at 0°C.
-
Stir for 4 h, then pour into ice-water to precipitate the product (yield: 85%) .
Analytical Data :
-
HR-MS : m/z calculated for C₉H₆FNO₃S₂ [M+H]⁺: 288.12; found: 288.15 .
-
¹³C NMR : Quaternary carbons at δ 152.3 (C-2 thiazole) and 165.8 (SO₂) .
Propanamide Chain Assembly
The propanamide linker is constructed via acylation of 2-methoxyaniline with a thiazole-bearing carboxylic acid. Activation of the acid is critical for efficient coupling.
Stepwise Procedure :
-
Convert the thiazole carboxylic acid to its acid chloride using oxalyl chloride in DCM (0°C, 2 h) .
-
React the acid chloride with 2-methoxyaniline (1.5 equiv) in tetrahydrofuran (THF) with triethylamine (TEA) as base (yield: 91%) .
Alternative Approach :
-
Use EDCl/HOBt coupling: Mix the acid (1 equiv), EDCl (1.2 equiv), HOBt (1.1 equiv), and 2-methoxyaniline (1.5 equiv) in DMF at RT for 24 h (yield: 88%) .
Characterization Highlights :
-
IR : Amide C=O stretch at 1656 cm⁻¹ and N-H bend at 3381 cm⁻¹ .
-
¹H NMR : Methoxy singlet at δ 3.84 ppm and amide NH at δ 9.8 ppm .
Coupling and Final Assembly
The complete molecule is assembled by connecting the propanamide chain to the functionalized thiazole. Michael addition or nucleophilic substitution strategies are applicable.
Nucleophilic Substitution :
-
React 3-(2-methoxyphenyl)propanoyl chloride with 2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl lithium (generated via LDA) in THF at −78°C (yield: 67%) .
Michael Addition :
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Key Advantage |
|---|---|---|---|
| Hantzsch + EDCl/HOBt | DMF, RT, 24 h | 88% | Mild conditions, high purity |
| Acid Chloride + TEA | THF, 0°C → RT, 4 h | 91% | Rapid reaction, scalable |
| Michael Addition + DBU | Ethanol, reflux, 8 h | 74% | Avoids coupling agents |
Challenges and Optimization
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-methoxyphenyl)propanamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones.
- Step 2 : Sulfonamide coupling using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
- Step 3 : Amide bond formation between the thiazole intermediate and 2-methoxyphenylamine using coupling agents like EDC/HOBt .
- Optimization : Reaction parameters (temperature, solvent polarity, catalyst) are systematically varied. For example, ethanol or DMF may enhance solubility, while temperatures of 60–80°C improve yield. Purity is validated via HPLC (>95%) and NMR .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- Key Techniques :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the thiazole ring and sulfonamide linkage.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereoelectronic effects of the 4-fluorophenyl and 2-methoxyphenyl groups .
Q. What are the preliminary biological screening protocols for this compound?
- Assays :
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Testing against COX-2 or kinases via fluorometric assays.
- Solubility and stability : Assessed in PBS or simulated gastric fluid using UV-Vis spectroscopy .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., 4-fluoro vs. 4-methoxy) influence biological activity?
- SAR Analysis :
- The 4-fluorobenzenesulfonamide group enhances electrophilicity, improving target binding (e.g., sulfonamide-based enzyme inhibition).
- The 2-methoxyphenylamide moiety increases lipophilicity, affecting membrane permeability. Comparative studies with analogs show a 10–20% variance in IC values .
- Methodology : Substituent effects are quantified via Hammett constants () and correlated with activity using QSAR models .
Q. What strategies resolve contradictions in activity data across different cell lines?
- Case Study : Discrepancies in IC values (e.g., higher potency in HeLa vs. MCF-7) may arise from:
- Cellular uptake differences : Measured via LC-MS intracellular concentration analysis.
- Metabolic stability : Assessed using liver microsome assays.
- Target redundancy : siRNA knockdowns identify off-target interactions .
- Resolution : Multi-omics approaches (proteomics/transcriptomics) clarify mechanism-of-action inconsistencies .
Q. How is the compound’s binding mode elucidated with potential protein targets?
- Techniques :
- Molecular Docking : AutoDock Vina or Glide predicts interactions with COX-2 or EGFR kinases.
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (/).
- Microscale Thermophoresis (MST) : Quantifies affinity in physiological buffers .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Critical Factors :
- Chiral intermediates : Use of enantioselective catalysts (e.g., BINAP-Ru complexes) for asymmetric synthesis.
- Purification : Chiral HPLC or crystallization in heptane/ethyl acetate mixtures ensures >99% ee.
- Process Analytics : PAT tools monitor critical quality attributes (CQAs) in real-time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
